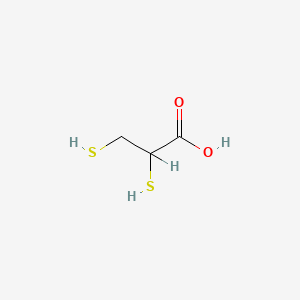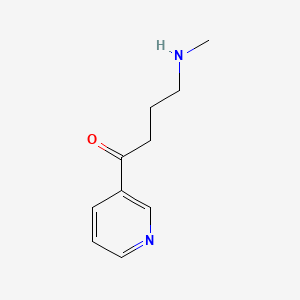
シュードオキシニコチン
概要
説明
科学的研究の応用
Pseudooxynicotine has several applications in scientific research:
作用機序
Target of Action
Pseudooxynicotine’s primary target is the enzyme Pseudooxynicotine Amine Oxidase (Pnao) found in the bacterium Pseudomonas putida strain S16 . This enzyme plays a crucial role in the pyrrolidine pathway of nicotine degradation, which is significant for the detoxification of nicotine .
Mode of Action
Pseudooxynicotine interacts with its target, Pnao, by undergoing an oxidation process. This process involves the removal of the CH3NH2 group from pseudooxynicotine, resulting in the formation of 3-succinoylsemialdehyde-pyridine .
Biochemical Pathways
Pseudooxynicotine is involved in the pyrrolidine pathway of nicotine degradation . This pathway is significant for the detoxification of nicotine, a major toxic component of tobacco . The degradation process transforms nicotine to 2,5-dihydroxypyridine through intermediates including N-methyl-myosmine, pseudooxynicotine, and 3-succinoylpyridine .
Pharmacokinetics
It is known that the enzyme pnao, which interacts with pseudooxynicotine, is very stable at temperatures below 50°c . Below this temperature, the enzyme activity increases as the temperature rises .
Result of Action
The action of pseudooxynicotine results in the detoxification of nicotine, a major toxic component of tobacco . The degradation process transforms nicotine to 2,5-dihydroxypyridine . This is a critical step for nicotine detoxification by Pseudomonas .
Action Environment
The action of pseudooxynicotine is influenced by environmental factors such as temperature. The enzyme Pnao, which interacts with pseudooxynicotine, shows increased activity as the temperature rises, up to a threshold of 50°C . Additionally, certain substances like tungstate may enhance the enzyme activity .
生化学分析
Biochemical Properties
Pseudooxynicotine is involved in the pyrrolidine pathway of nicotine degradation. It interacts with several enzymes, including pseudooxynicotine amine oxidase, which is crucial for its conversion to 3-succinoylpyridine . This enzyme catalyzes the removal of the CH3NH2 group from pseudooxynicotine, facilitating its further degradation. Additionally, pseudooxynicotine interacts with other biomolecules such as flavin adenine dinucleotide (FAD) and cytochrome c proteins, which are involved in its oxidation and electron transfer processes .
Cellular Effects
Pseudooxynicotine has significant effects on cellular processes, particularly in bacteria that utilize nicotine as a carbon and nitrogen source. In Pseudomonas putida, pseudooxynicotine is converted to less harmful substances by downstream enzymes, preventing its rapid intracellular accumulation and potential cell damage . This regulation ensures that pseudooxynicotine does not reach toxic levels within the cell, thereby maintaining cellular function and viability.
Molecular Mechanism
The molecular mechanism of pseudooxynicotine involves its oxidation by pseudooxynicotine amine oxidase, which converts it to 3-succinoylpyridine . This reaction is facilitated by the binding of pseudooxynicotine to the active site of the enzyme, where it undergoes deamination. The resulting product is further processed by other enzymes in the nicotine degradation pathway. The regulation of pseudooxynicotine levels within the cell is crucial for preventing toxicity and ensuring efficient nicotine metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pseudooxynicotine can change over time due to its stability and degradation. Studies have shown that pseudooxynicotine is relatively stable at temperatures below 50°C, and its enzyme activity increases with rising temperature up to this point . Over time, pseudooxynicotine is converted to less harmful substances, preventing its accumulation and potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of pseudooxynicotine vary with different dosages in animal models. At low doses, pseudooxynicotine is efficiently metabolized and detoxified by the enzymes involved in the nicotine degradation pathway. At high doses, pseudooxynicotine can accumulate and potentially cause toxic effects, including cell damage and disruption of cellular processes . Understanding the dosage effects is crucial for determining safe and effective levels of pseudooxynicotine in various applications.
Metabolic Pathways
Pseudooxynicotine is involved in the pyrrolidine pathway of nicotine degradation, where it is converted to 3-succinoylpyridine by pseudooxynicotine amine oxidase . This pathway also involves other enzymes such as nicotine oxidoreductase and 3-succinoylsemialdehyde-pyridine dehydrogenase, which facilitate the conversion of nicotine to less harmful metabolites.
Transport and Distribution
Within cells, pseudooxynicotine is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure that pseudooxynicotine is efficiently delivered to the enzymes involved in its degradation . The transport and distribution of pseudooxynicotine are crucial for maintaining its levels within the cell and preventing its accumulation to toxic levels.
Subcellular Localization
Pseudooxynicotine is localized within specific subcellular compartments where it interacts with the enzymes involved in its degradation. The subcellular localization of pseudooxynicotine is directed by targeting signals and post-translational modifications that ensure its delivery to the appropriate compartments . This localization is essential for the efficient metabolism of pseudooxynicotine and the prevention of its accumulation within the cell.
準備方法
Synthetic Routes and Reaction Conditions: Pseudooxynicotine can be synthesized through the biotransformation of nicotine by specific bacterial strains such as Pseudomonas putida and Agrobacterium tumefaciens . The process involves several enzymatic reactions, including the oxidation of nicotine to pseudooxynicotine by nicotine oxidoreductase (NicA2) and subsequent transformations by other enzymes .
Industrial Production Methods: Industrial production of pseudooxynicotine primarily relies on microbial fermentation processes. Bacterial strains capable of degrading nicotine are cultured in bioreactors, where nicotine is supplied as the substrate. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize the yield of pseudooxynicotine .
化学反応の分析
Types of Reactions: Pseudooxynicotine undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: Substitution reactions involving the pyridine ring can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and specific oxidases like NicA2.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products:
6-Hydroxy-pseudooxynicotine: Formed through the oxidation of pseudooxynicotine.
Various pyridine derivatives: Resulting from substitution reactions on the pyridine ring.
類似化合物との比較
Nicotine: The parent compound from which pseudooxynicotine is derived.
6-Hydroxy-pseudooxynicotine: A direct oxidation product of pseudooxynicotine.
Nicotinic acid: Another metabolite in the nicotine degradation pathway.
Uniqueness: Pseudooxynicotine is unique due to its specific role in the microbial degradation of nicotine. Unlike nicotine, which is a stimulant, pseudooxynicotine is primarily involved in metabolic processes and does not exhibit the same physiological effects . Its structural features, such as the 4-(methylamino)butanoyl group, distinguish it from other pyridine derivatives .
特性
IUPAC Name |
4-(methylamino)-1-pyridin-3-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,11H,3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDIDUFQYHRMPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174551 | |
| Record name | Pseudooxynicotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pseudooxynicotine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2055-23-4 | |
| Record name | Pseudooxynicotine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pseudooxynicotine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002055234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudooxynicotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSEUDOOXYNICOTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NJL277R65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pseudooxynicotine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


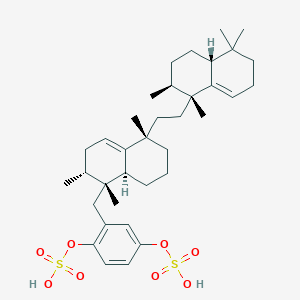
![[8,8-Dimethyl-9-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbutanoate](/img/structure/B1209143.png)

![[3-[[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxy-2-octadecanoyloxy-propyl] octadecanoate](/img/structure/B1209145.png)

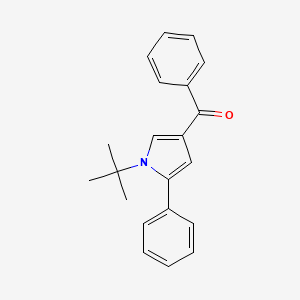
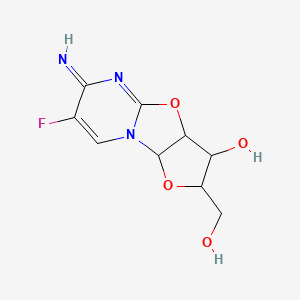
![1-(6-Bromo-1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone](/img/structure/B1209150.png)

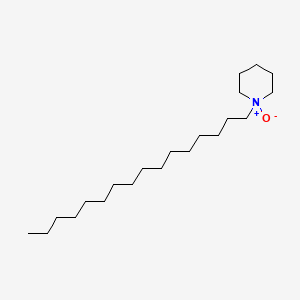
![[(2S,3S,4R,5S)-2,3,4,5-Tetrahydroxy-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxycyclohexyl] (3R,4'S,6'S,7'R)-6-bromo-4'-hydroxy-4'-methyl-2,12',14'-trioxospiro[1H-indole-3,5'-2,9,11,13-tetrazatricyclo[8.4.0.03,7]tetradeca-1(10),2-diene]-6'-carboxylate](/img/structure/B1209158.png)
